4-Dimethylaminophenylglyoxal hydrate

Description

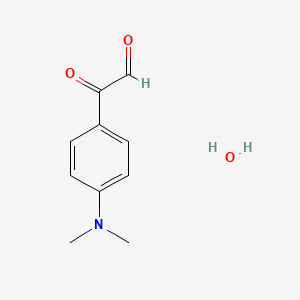

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[4-(dimethylamino)phenyl]-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.H2O/c1-11(2)9-5-3-8(4-6-9)10(13)7-12;/h3-7H,1-2H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKMNOZLZXDGBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)C=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Selective Transformations

Synthesis of 4-Dimethylaminophenylglyoxal Hydrate (B1144303)

The synthesis of 4-Dimethylaminophenylglyoxal hydrate is a multi-step process that begins with the formation of a suitable precursor, followed by the strategic introduction of the glyoxal (B1671930) functionality and subsequent stabilization through hydration.

The primary precursor for the synthesis of 4-Dimethylaminophenylglyoxal is 4'-Dimethylaminoacetophenone . ontosight.ainih.gov This aromatic ketone incorporates the key dimethylamino group attached to the phenyl ring, para to the acetyl group. The synthesis of this precursor can be achieved through several established organic chemistry routes.

One common method is the Friedel-Crafts acylation of N,N-dimethylaniline . In this electrophilic aromatic substitution reaction, N,N-dimethylaniline reacts with an acylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., aluminum chloride). The electron-donating dimethylamino group is a powerful activating group and directs the incoming acyl group predominantly to the para position, yielding 4'-Dimethylaminoacetophenone with high selectivity.

Alternative routes include the methylation of 4-aminoacetophenone or the reaction of 4-(dimethylamino)benzaldehyde (B131446) with a methyl organometallic reagent like methylmagnesium bromide, followed by oxidation of the resulting secondary alcohol. ontosight.ai

The conversion of the methyl ketone group of 4'-Dimethylaminoacetophenone into a glyoxal moiety is most effectively accomplished through oxidation. The Riley oxidation, which utilizes selenium dioxide (SeO₂) , is a widely recognized and efficient method for oxidizing the α-methylene group of a ketone to a carbonyl group, thereby forming a 1,2-dicarbonyl compound. du.ac.inoup.com

The reaction involves heating 4'-Dimethylaminoacetophenone with a stoichiometric amount of selenium dioxide in a suitable solvent, such as aqueous dioxane or ethanol (B145695). researchgate.netorgsyn.org The mechanism proceeds through an ene reaction followed by a researchgate.netnih.gov-sigmatropic rearrangement. The resulting product is the anhydrous form of 4-Dimethylaminophenylglyoxal, which typically presents as a yellow oil or a polymer-like gel upon standing. orgsyn.orgwikipedia.org

Due to the tendency of anhydrous glyoxals to polymerize, the compound is typically converted to its more stable hydrate form. wikipedia.org This is achieved by dissolving the crude 4-Dimethylaminophenylglyoxal in hot water. Upon cooling, the stable, crystalline This compound precipitates and can be isolated by filtration. orgsyn.org In this form, the terminal aldehyde group exists as a geminal diol. wikipedia.orghmdb.ca

Another synthetic approach involves the oxidation of the acetophenone (B1666503) precursor using a source of nitrosonium ions (NO⁺), such as sodium nitrite (B80452) in the presence of a strong mineral acid. google.com This method can proceed through an intermediate acetal (B89532) which is then hydrolyzed in the same reaction vessel to yield the phenylglyoxal (B86788). google.com

The yield and purity of 4-Dimethylaminophenylglyoxal are highly dependent on the reaction conditions of the oxidation step. Key parameters that are often optimized include the choice of solvent, reaction temperature, and reaction time. For the selenium dioxide oxidation of acetophenones, various conditions have been explored to maximize product yield and minimize side reactions.

The use of solvents like dioxane or ethanol with a small amount of water is common. researchgate.netorgsyn.org Water is believed to play a crucial role in the reaction mechanism. The reaction is typically run at reflux temperature for several hours to ensure complete conversion of the starting material. orgsyn.org High yields, sometimes exceeding 90%, have been reported for the oxidation of substituted acetophenones under optimized conditions. researchgate.net

Below is a table summarizing typical reaction conditions for the selenium dioxide oxidation of acetophenone, which serves as a model for the synthesis of its dimethylamino-substituted analogue.

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Dioxane / Water | Reflux (~101) | 4 | 69-72 | orgsyn.org |

| Dioxane / Water | 90 | Not specified | >98 | researchgate.net |

| Ethanol / Water | 90 | Not specified | >98 | researchgate.net |

Chemical Derivatization and Analogue Synthesis

The this compound molecule possesses two primary sites for chemical modification: the dimethylamino group and the bifunctional glyoxal moiety. This allows for the synthesis of a wide range of derivatives and analogues.

The dimethylamino group on the aromatic ring can undergo several chemical transformations. As a tertiary amine, the nitrogen atom is nucleophilic and can be targeted by electrophiles.

Quaternization: The nitrogen can be alkylated using alkyl halides (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. wikipedia.org This transformation changes the electronic properties of the substituent from strongly electron-donating to electron-withdrawing.

Oxidation: The amine can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

C-N Bond Transformation: More advanced synthetic methods allow for the complete transformation of the dimethylamino group. For instance, nickel-catalyzed C-N borylation can convert the dimethylamino group into a boryl group, which is a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira couplings), enabling the introduction of a wide variety of substituents at that position. nih.govlookchem.com

These modifications allow for fine-tuning of the electronic and steric properties of the molecule, leading to the synthesis of diverse analogues.

The glyoxal moiety features two adjacent carbonyl groups: an aromatic ketone and an aldehyde (which exists as a hydrate). The aldehyde is generally more electrophilic and sterically accessible than the ketone, allowing for chemo-selective reactions. numberanalytics.comwikipedia.org

Condensation Reactions: The more reactive aldehyde group can selectively participate in condensation reactions with various nucleophiles. For example, it reacts with primary amines to form Schiff bases (imines) or with compounds containing active methylene (B1212753) groups (e.g., malononitrile, barbituric acid) in Knoevenagel-type condensations. nih.gov

Multicomponent Reactions: Aryl glyoxals are valuable substrates in multicomponent reactions for the synthesis of complex heterocyclic structures. nih.govresearchgate.netrsc.org By reacting the glyoxal with an amine and a third component (like an alkyne or a β-ketoester), diverse five- and six-membered oxygen and nitrogen heterocycles can be constructed in a single step. nih.gov

Reaction with Guanidinium (B1211019) Groups: Phenylglyoxal is known to react selectively and quantitatively with the guanidinium side chain of arginine residues in proteins under mild conditions. nih.gov This specific reactivity can be extrapolated to 4-Dimethylaminophenylglyoxal, making it a potential tool for chemical biology applications.

Wittig and Related Reactions: The aldehyde can be selectively converted to an alkene via the Wittig reaction or Horner-Wadsworth-Emmons olefination, leaving the less reactive ketone group intact.

The differential reactivity of the two carbonyl groups is a key feature that makes 4-Dimethylaminophenylglyoxal a versatile building block in organic synthesis for creating molecular complexity. numberanalytics.comnih.gov

Synthesis of Heterocyclic Scaffolds Utilizing this compound

Information regarding the specific use of this compound as a precursor for the synthesis of a variety of heterocyclic scaffolds is not detailed in the available scientific literature. While arylglyoxals, in general, are known building blocks in organic synthesis, specific reaction schemes, detailed methodologies, and the scope of heterocyclic systems synthesized directly from this compound are not documented.

Catalytic Roles and Applications in Organic Synthesis

Development of Catalytic Systems Involving this compound

There is no available research that describes the development or application of catalytic systems where this compound is a primary component. Its role either as a catalyst itself or as a critical additive in a catalytic cycle has not been reported.

Ligand Design and Coordination Chemistry Studies

Specific studies on the design of ligands derived from this compound and their subsequent coordination chemistry with various metal centers are not present in the reviewed literature. The potential of this molecule to act as a ligand and the properties of its potential metal complexes remain unexplored.

Asymmetric Catalysis with Chiral Derivatives

The synthesis of chiral derivatives of this compound and their application in asymmetric catalysis is not a topic that has been covered in the existing scientific literature. Therefore, there are no research findings or data to report on this subject.

Mechanistic Investigations of Chemical Reactions Involving 4 Dimethylaminophenylglyoxal Hydrate

Elucidation of Reaction Pathways and Intermediates

The reactivity of 4-Dimethylaminophenylglyoxal hydrate (B1144303) is dictated by the interplay of its functional groups. The electron-donating nature of the 4-dimethylamino group significantly influences the electron density of the aromatic ring and, consequently, the reactivity of the adjacent glyoxal (B1671930) moiety. Reaction pathways involving this compound are diverse, often proceeding through a series of reactive intermediates.

Aryl glyoxals, in general, are known to participate in a variety of multicomponent reactions, leading to the formation of complex heterocyclic structures. nih.gov It is plausible that 4-Dimethylaminophenylglyoxal hydrate follows similar pathways. For instance, in reactions with nucleophiles, the initial attack can occur at either the aldehyde or the ketone carbonyl carbon. The hydrated form, a geminal diol, can also play a direct role in the reaction, potentially being more or less reactive than the anhydrous form depending on the reaction conditions.

The formation of enol or enolate intermediates is a common feature in the chemistry of aldehydes and ketones. libretexts.orgmasterorganicchemistry.com In the case of this compound, the presence of an alpha-hydrogen allows for the formation of an enol tautomer, which can then act as a nucleophile in subsequent reactions. britannica.comlibretexts.org The stability and reactivity of this enol intermediate would be influenced by the electronic properties of the 4-dimethylaminophenyl group.

Furthermore, under certain conditions, α-hydroxy ketones can undergo an α-ketol rearrangement, involving the migration of an alkyl or aryl group. wikipedia.org While this is more typical for α-hydroxy ketones, the hydrated form of 4-Dimethylaminophenylglyoxal could potentially undergo a related rearrangement under acidic or basic conditions.

Characterization of Transition States and Energetic Profiles

The transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the rate of a chemical reaction. Computational chemistry provides powerful tools to characterize these fleeting species and map out the energetic landscape of a reaction. rsc.orgrsc.org For reactions involving this compound, density functional theory (DFT) calculations could be employed to model the geometries of transition states for various potential pathways, such as nucleophilic attack, enol formation, or rearrangement. rsc.orgmdpi.com

By calculating the energy of the reactants, intermediates, transition states, and products, a detailed energetic profile can be constructed. This profile would reveal the activation energy for each step, allowing for the identification of the rate-determining step of the reaction. For example, computational studies on the oxidation of glyoxal have successfully identified transition states and determined energy barriers for different reaction pathways. rsc.orgrsc.org Similar studies on this compound would need to account for the electronic effects of the 4-dimethylamino substituent.

Exploration of Stereochemical Control and Selectivity

When a reaction can lead to the formation of multiple stereoisomers, understanding and controlling the stereochemical outcome is a major goal in synthetic chemistry. For reactions involving this compound, the creation of new stereocenters is possible, particularly in nucleophilic addition reactions to the carbonyl groups. diva-portal.org

The stereoselectivity of such reactions is influenced by several factors, including the steric hindrance around the reactive center, the nature of the nucleophile and solvent, and the presence of any chiral catalysts or auxiliaries. The planar nature of the carbonyl group allows for nucleophilic attack from two different faces, potentially leading to a racemic mixture of products unless a controlling element is present.

General principles of stereoselective nucleophilic additions to aldehydes and ketones are well-established. diva-portal.org However, the specific influence of the 4-dimethylaminophenyl group on the stereochemical course of reactions involving the adjacent glyoxal moiety has not been specifically documented. It is conceivable that the bulky dimethylamino group could exert some degree of steric influence, favoring attack from the less hindered face of the carbonyl group. Furthermore, in reactions involving chiral reagents or catalysts, the electronic nature of the substituted aromatic ring could play a role in the non-covalent interactions that govern stereoselection. acs.orgescholarship.org

Kinetic Studies and Rate Constant Determination

Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them. By systematically varying the concentrations of reactants, temperature, and other reaction parameters, a rate law can be determined, which provides valuable clues about the reaction mechanism.

For reactions involving this compound, kinetic studies could be performed to determine the order of the reaction with respect to each reactant. This information can help to elucidate the composition of the transition state of the rate-determining step. For example, kinetic investigations into the reaction of glyoxal and methylglyoxal (B44143) with aminoguanidine (B1677879) have provided insights into the reaction mechanism and the relative reactivity of the hydrated and unhydrated forms of the α-oxoaldehydes. nih.gov

The determination of rate constants at different temperatures allows for the calculation of activation parameters, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). These parameters provide further details about the energetic requirements and the degree of order in the transition state.

At present, there is a lack of published kinetic data and rate constants for specific reactions of this compound. Such studies would be invaluable for a more complete understanding of its reactivity.

Solvent Effects and Environmental Influences on Reactivity

The choice of solvent can have a profound impact on the rate and outcome of a chemical reaction. Solvents can influence the stability of reactants, intermediates, and transition states through various non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

For reactions involving a polar molecule like this compound, the polarity of the solvent is expected to be a critical factor. Polar protic solvents, such as water and alcohols, can engage in hydrogen bonding with the carbonyl and hydroxyl groups, potentially stabilizing the ground state and affecting the energy of the transition state. Aprotic polar solvents, like dimethylformamide or dimethyl sulfoxide, can also solvate the molecule and influence its reactivity. The use of different solvents has been noted in the synthesis of heterocyclic compounds from aryl glyoxals. nih.gov

The pH of the reaction medium is another crucial environmental factor, particularly in aqueous solutions. Acid or base catalysis is a common feature in reactions of aldehydes and ketones. libretexts.orglibretexts.org For this compound, acidic conditions could protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating nucleophilic attack. Basic conditions could facilitate the deprotonation of the alpha-hydrogen, promoting the formation of the enolate intermediate. The influence of pH has been observed in reactions involving glyoxal. rsc.org

A systematic investigation of solvent effects and pH on the reactivity of this compound would be necessary to optimize reaction conditions and gain a deeper mechanistic understanding.

Tautomeric Equilibria and Interconversion Mechanisms

Tautomers are isomers of a compound that readily interconvert, and their equilibrium position can significantly impact the compound's reactivity. For this compound, several tautomeric equilibria are possible.

The most well-known is the keto-enol tautomerism, where the aldehyde or ketone form is in equilibrium with its corresponding enol form. masterorganicchemistry.comquora.com The enol form, with its carbon-carbon double bond and hydroxyl group, has a different reactivity profile than the keto form, often acting as a nucleophile. libretexts.orgbritannica.com The position of this equilibrium is influenced by factors such as solvent and temperature.

In aqueous solution, 4-Dimethylaminophenylglyoxal exists in equilibrium with its hydrated form, a geminal diol. wikipedia.org The extent of hydration can vary depending on the electronic and steric nature of the substituents. The hydration of glyoxals is a well-documented phenomenon, and the hydrated form can be the predominant species in aqueous media. copernicus.org

The interconversion between these tautomeric forms is typically catalyzed by acid or base. libretexts.org The mechanism of keto-enol tautomerism involves the transfer of a proton from the alpha-carbon to the carbonyl oxygen (or vice versa), often facilitated by solvent molecules or other proton donors/acceptors. The hydration-dehydration equilibrium involves the nucleophilic addition of water to the carbonyl group, followed by proton transfer.

Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation

High-Resolution Spectroscopic Techniques

Spectroscopic methods are fundamental in determining the molecular structure of a compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry (MS), each provide unique pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Insights

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 4-Dimethylaminophenylglyoxal hydrate (B1144303), ¹H and ¹³C NMR spectra would be essential.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons of the dimethylamino group, and the aldehydic proton of the glyoxal (B1671930) moiety, as well as a signal for the hydrate's hydroxyl protons. The splitting patterns and coupling constants of the aromatic protons would confirm the 1,4-disubstitution pattern on the phenyl ring. The integration of these signals would correspond to the number of protons in each chemical environment.

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon atoms. Signals for the carbonyl carbons of the glyoxal group, the aromatic carbons (with distinct shifts for the substituted and unsubstituted positions), and the methyl carbons of the dimethylamino group would be anticipated.

Currently, specific, experimentally-derived NMR data for 4-Dimethylaminophenylglyoxal hydrate is not available in published literature.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to display characteristic absorption bands for the carbonyl (C=O) stretching of the ketone and aldehyde, C-N stretching of the dimethylamino group, C-H stretching of the aromatic and methyl groups, and a broad O-H stretching band due to the hydrate water molecule.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. Strong signals for the aromatic ring vibrations would be expected.

Detailed and verified IR and Raman spectra for this specific compound are not currently documented in scientific databases.

Electronic Spectroscopy (UV-Vis) for Chromophoric Characterization and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with chromophores, such as the phenylglyoxal (B86788) system. The spectrum of this compound would likely show absorption maxima corresponding to π-π* transitions of the aromatic system and n-π* transitions of the carbonyl groups. The presence of the electron-donating dimethylamino group is expected to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted phenylglyoxal.

Specific λmax values and molar absorptivity data from experimental UV-Vis analysis of this compound are not found in the public domain.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, with a molecular weight of 195.22 g/mol , the mass spectrum would be expected to show a molecular ion peak (or a related peak such as [M+H]⁺). The fragmentation pattern would likely involve cleavage of the glyoxal side chain and loss of the dimethylamino group, providing further confirmation of the structure.

A published, detailed mass spectrum with an analysis of the fragmentation pattern for this compound is not available.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions of this compound.

Crystal Growth and Quality Assessment

The first and often most challenging step in X-ray crystallography is the growth of high-quality single crystals. For this compound, this would typically involve dissolving the compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly, or using techniques such as cooling or vapor diffusion. The quality of the resulting crystals would then be assessed based on their size, shape, and optical clarity under a microscope. A well-defined shape with smooth faces and no visible cracks or defects is indicative of a good quality crystal suitable for diffraction experiments.

There are no published reports detailing the successful growth of single crystals of this compound or any subsequent X-ray diffraction analysis. While crystallographic data exists for other compounds containing the 4-dimethylaminophenyl moiety, this information cannot be extrapolated to determine the crystal structure of the title compound.

Analysis of Molecular Packing and Intermolecular Interactions

A detailed analysis of the crystal structure would likely reveal a network of hydrogen bonds. The gem-diol group of the hydrate is a potent hydrogen bond donor, capable of forming strong interactions with the carbonyl oxygen atoms and the nitrogen atom of the dimethylamino group of neighboring molecules. The water molecule itself can act as both a hydrogen bond donor and acceptor, further bridging different molecules and contributing to a stable, three-dimensional network.

Beyond classical hydrogen bonds, other weaker interactions are expected to play a significant role in the molecular packing. These include:

π-π stacking interactions: The aromatic phenyl rings can stack on top of each other, contributing to the stability of the crystal lattice. The specific geometry of this stacking (e.g., parallel-displaced or T-shaped) would influence the electronic properties of the crystal.

C-H···O interactions: The hydrogen atoms attached to the phenyl ring and the methyl groups can form weak hydrogen bonds with the oxygen atoms of the carbonyl and hydroxyl groups.

The interplay of these various interactions dictates the final crystal packing, influencing properties such as crystal morphology, density, and melting point. A Hirshfeld surface analysis would be instrumental in visualizing and quantifying these intermolecular contacts, providing a fingerprint of the crystal packing environment.

| Interaction Type | Potential Donor | Potential Acceptor | Significance |

| Hydrogen Bonding | -OH (gem-diol), H₂O | C=O, -N(CH₃)₂, H₂O | Primary determinant of crystal packing and stability. |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Contributes to lattice energy and influences electronic properties. |

| C-H···O Interactions | C-H (aromatic, methyl) | C=O, -OH, H₂O | Fine-tunes the molecular arrangement. |

| van der Waals Forces | All atoms | All atoms | Governs overall packing efficiency and density. |

Co-crystallization Studies with Reactive Substrates or Ligands

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a solid by combining it with a second molecular component (a coformer) in the same crystal lattice. For this compound, co-crystallization studies could be explored to modulate properties such as solubility, stability, and reactivity.

The selection of a suitable coformer is critical and is often guided by principles of supramolecular chemistry, particularly hydrogen bonding and other non-covalent interactions. Given the functional groups present in this compound, a range of coformers could be investigated:

Carboxylic acids: These can form robust hydrogen bonds with the dimethylamino group (acid-base interaction) or the hydroxyl groups of the hydrate.

Amides: Primary and secondary amides can act as both hydrogen bond donors and acceptors, leading to the formation of well-defined supramolecular synthons.

Other aromatic compounds: Coformers with complementary π-systems could be used to engineer specific π-π stacking arrangements.

The formation of a co-crystal can be confirmed using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and spectroscopic methods (FT-IR, solid-state NMR). Single-crystal X-ray diffraction remains the definitive method for elucidating the precise structure of a co-crystal, revealing the specific intermolecular interactions between the active compound and the coformer.

Computational and Theoretical Chemistry Studies

Electronic Structure and Bonding Analysis

The electronic structure and nature of chemical bonding are fundamental to understanding the properties of 4-Dimethylaminophenylglyoxal hydrate (B1144303). Computational methods allow for a detailed exploration of the distribution of electrons within the molecule and the characteristics of its chemical bonds.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. For compounds structurally similar to 4-Dimethylaminophenylglyoxal hydrate, such as 4-(Dimethylamino)benzaldehyde (B131446) (DMABA), DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), have been employed to determine ground state properties. These calculations provide valuable information about the molecule's geometry, electronic distribution, and vibrational frequencies.

Key insights from DFT studies on analogous molecules include the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is typically localized on the electron-donating dimethylamino group and the phenyl ring, while the LUMO is concentrated on the electron-accepting glyoxal (B1671930) moiety. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's chemical reactivity and electronic transition properties.

Natural Bond Orbital (NBO) analysis, another tool often used in conjunction with DFT, can elucidate hyperconjugative interactions and charge delocalization within the molecule, revealing the stabilizing effects of electron delocalization from the dimethylamino group to the aromatic ring and the glyoxal substituent.

Table 1: Calculated Ground State Properties for a Representative Aromatic Aldehyde (Analogous to 4-Dimethylaminophenylglyoxal)

| Property | Calculated Value | Method |

|---|---|---|

| HOMO Energy | -5.8 eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | -1.9 eV | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 3.9 eV | B3LYP/6-311++G(d,p) |

Note: The data in this table is representative of calculations performed on structurally similar molecules and serves as an estimation for this compound.

For more precise predictions of electronic structure, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be utilized. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality data on molecular energies, geometries, and other electronic properties. These high-accuracy calculations are particularly valuable for validating the results obtained from more computationally efficient DFT methods and for studying systems where electron correlation effects are significant.

Conformational Landscape and Molecular Dynamics Simulations

The hydrate form of 4-Dimethylaminophenylglyoxal introduces additional conformational flexibility due to the presence of water molecules and the potential for various hydrogen bonding networks. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamics of the molecule in a condensed phase, such as in aqueous solution.

MD simulations can reveal the preferred orientations of the dimethylamino and glyoxal hydrate groups with respect to the phenyl ring, as well as the dynamics of the hydrating water molecules. By simulating the system over time, it is possible to identify the most stable conformations and the energy barriers between them. These simulations provide a dynamic picture of the molecule's structure and its interactions with the surrounding solvent, which is crucial for understanding its behavior in a realistic chemical environment.

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry is instrumental in predicting and interpreting various spectroscopic data. For this compound, theoretical calculations can provide valuable insights into its vibrational and electronic spectra.

Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can help to assign the absorption bands observed in experimental UV-Vis spectra. For molecules with a dimethylamino-phenyl core, the lowest energy absorption band typically corresponds to an intramolecular charge transfer (ICT) transition from the electron-donating dimethylamino group to the electron-accepting portion of the molecule.

Vibrational frequencies can be calculated using DFT, which allows for the assignment of peaks in infrared (IR) and Raman spectra. By comparing the calculated vibrational modes with experimental data, a detailed understanding of the molecular vibrations can be achieved. For the hydrate, specific vibrational modes corresponding to the O-H stretching and bending of the water molecule, as well as its interactions with the glyoxal group, would be of particular interest.

Table 2: Predicted Spectroscopic Data for a Representative Aromatic Aldehyde (Analogous to 4-Dimethylaminophenylglyoxal)

| Spectroscopic Parameter | Predicted Value | Method |

|---|---|---|

| λmax (UV-Vis) | 350 nm | TD-DFT/B3LYP |

Note: The data in this table is representative and based on calculations for structurally similar molecules.

Computational Modeling of Reaction Mechanisms and Reaction Energetics

Computational modeling can be used to investigate the mechanisms and energetics of chemical reactions involving this compound. By calculating the potential energy surface for a given reaction, it is possible to identify transition states and intermediates, and to determine the activation energies and reaction enthalpies.

For example, the reactivity of the aldehyde group in condensation reactions or the oxidation of the glyoxal moiety could be explored. DFT calculations can be used to model the geometries of reactants, transition states, and products, providing a detailed picture of the reaction pathway. This information is invaluable for understanding the reactivity of the molecule and for designing new synthetic routes.

Excited State Theory and Photochemical Pathway Simulations

The photochemistry of aromatic aldehydes and ketones is a rich area of study. Upon absorption of light, this compound will be promoted to an electronically excited state. Computational methods can be used to explore the properties of these excited states and to simulate potential photochemical reaction pathways.

The nature of the lowest triplet excited state is often crucial in determining the photochemical reactivity of carbonyl compounds. For aromatic aldehydes, both n,π* and π,π* triplet states can be involved in photochemical reactions. core.ac.uk Computational studies can help to determine the relative energies of these states and to understand how they influence the molecule's photochemical behavior, such as its propensity for photoreduction or photoaddition reactions. core.ac.ukbeilstein-journals.org

Simulations of photochemical pathways can be performed using methods that explicitly treat the excited state potential energy surfaces. These simulations can provide insights into processes such as intersystem crossing, internal conversion, and photochemical reactions that occur from the excited state.

Interdisciplinary Research Applications and Functional Material Development

Application in Chemical Biology and Bioconjugation Strategies

The core reactivity of 4-Dimethylaminophenylglyoxal hydrate (B1144303) lies in its dicarbonyl functional group, which shows a notable selectivity for the guanidinium (B1211019) group of arginine residues in proteins. This reactivity is analogous to that of the more extensively studied phenylglyoxal (B86788).

The primary application of phenylglyoxal and its derivatives in chemical biology is the selective chemical modification of proteins. thermofisher.com The vicinal dicarbonyl moiety of 4-Dimethylaminophenylglyoxal hydrate can react with the guanidinium side chain of arginine under mild conditions (pH 7-9) to form a stable hydroxyimidazole adduct. sigmaaldrich.com This reaction is highly specific for arginine, making it a valuable tool for protein chemists.

The modification of arginine residues can serve several purposes:

Probing Active Sites: By modifying specific arginine residues, researchers can investigate their importance in enzyme catalysis or protein-ligand interactions. nih.gov Inactivation of an enzyme upon treatment with a phenylglyoxal derivative can indicate the presence of an essential arginine in its active site. nih.gov

Altering Protein Function: The introduction of the bulky 4-dimethylaminophenyl group can sterically hinder binding sites or alter the local electrostatic environment, thereby modulating protein function.

Mapping Protein Structure: The specific labeling of surface-accessible arginine residues can provide information about a protein's tertiary structure and folding.

The reaction of phenylglyoxals with arginine is a well-established method for protein modification, and the presence of the dimethylamino group in this compound can introduce unique properties to the modified protein, such as altered solubility or fluorescence.

Table 1: Comparison of Reagents for Amino Acid Modification

| Reagent Class | Target Amino Acid | Functional Group Reactivity | Resulting Adduct |

|---|---|---|---|

| Phenylglyoxals | Arginine | Guanidinium group | Hydroxyimidazole derivative |

| Maleimides | Cysteine | Thiol group | Thioether bond |

| NHS Esters | Lysine | Primary amine (ε-amino group) | Amide bond |

| Carbodiimides (e.g., EDC) | Aspartic Acid, Glutamic Acid | Carboxyl group | Amide bond (with added amine) |

The structure of this compound is well-suited for its use as a scaffold in the development of chemical probes and tags. By attaching other functionalities to the phenyl ring, it is possible to create bifunctional reagents that can target arginine residues and simultaneously introduce a reporter group.

Potential applications in this area include:

Biotinylation: A biotin (B1667282) moiety could be attached to the phenyl ring, allowing for the specific tagging of arginine-containing proteins for subsequent detection or purification using avidin (B1170675) or streptavidin.

Fluorescent Labeling: The 4-dimethylaminophenyl group itself can confer fluorescent properties. Alternatively, a brighter or more photostable fluorophore could be conjugated to the molecule, creating a probe for imaging the localization of specific proteins within cells.

Cross-linking: Bifunctional phenylglyoxal derivatives can be synthesized to act as cross-linking agents, helping to study protein-protein interactions.

The development of such probes based on the phenylglyoxal scaffold is an active area of research, aiming to expand the toolkit for studying protein function and localization. sigmaaldrich.com

Integration into Advanced Material Science Research

The unique electronic and structural features of this compound suggest its potential utility in the design and development of advanced functional materials.

Aryl glyoxals are known precursors in the synthesis of various heterocyclic compounds. nih.gov This reactivity can be exploited in the design of photosensitive materials. The glyoxal (B1671930) moiety can participate in photocyclization or photocleavage reactions, making materials incorporating this compound responsive to light. The dimethylamino group, being a strong electron-donating group, can influence the absorption and emission properties of such materials, potentially shifting their photosensitivity towards longer wavelengths.

The 4-(dimethylamino)phenyl moiety is a well-known fluorophore. Its incorporation into the glyoxal structure suggests that this compound could itself be fluorescent or serve as a building block for larger fluorescent molecules. The fluorescence is likely to be sensitive to the local environment, such as solvent polarity and viscosity, which could be exploited for sensing applications.

Upon reaction with an analyte, such as the arginine residue of a protein, a change in the fluorescence properties (e.g., intensity, wavelength) might be observed. This could form the basis for a "turn-on" or "turn-off" fluorescent sensor for specific biomolecules.

Table 2: Potential Material Science Applications

| Application Area | Relevant Property of this compound | Potential Function |

|---|---|---|

| Photosensitive Materials | Reactive glyoxal group, photosensitive aryl moiety | Component in photoresists, photocleavable linkers |

| Fluorescent Sensors | Inherent fluorescence of the 4-(dimethylamino)phenyl group | Detection of specific ions or biomolecules through fluorescence changes |

| Supramolecular Assemblies | Potential for hydrogen bonding and π-π stacking | Building block for self-assembling gels, films, or crystals |

The structure of this compound contains functional groups that can participate in non-covalent interactions, which are the basis of supramolecular chemistry. The carbonyl groups and the hydrate's hydroxyl groups can act as hydrogen bond acceptors and donors, respectively. The aromatic ring can engage in π-π stacking interactions. These features suggest that this compound could be a building block for creating ordered supramolecular assemblies, such as gels, liquid crystals, or crystalline frameworks.

While specific research on the supramolecular behavior of this compound is limited, related structures have been shown to form complex assemblies through hydrogen bonding and charge-transfer interactions. nih.gov The ability to form such ordered structures is crucial for the development of materials with tailored electronic and optical properties.

Future Research Trajectories and Perspectives

Exploration of Unconventional Reactivity and Novel Reaction Pathways

Future investigations into the reactivity of 4-Dimethylaminophenylglyoxal hydrate (B1144303) are expected to move beyond conventional transformations and explore more novel and unconventional reaction pathways. The unique electronic properties conferred by the dimethylamino group suggest a rich and largely untapped reactive potential.

One promising avenue of research is the exploration of photoinduced electron transfer (PET) reactions . The electron-donating nature of the dimethylamino group makes the aromatic ring electron-rich, which could facilitate PET processes upon photoexcitation. This could lead to the generation of radical ions and other reactive intermediates, opening up possibilities for novel carbon-carbon and carbon-heteroatom bond formations that are not accessible under thermal conditions.

Furthermore, the exploration of multicomponent reactions (MCRs) involving 4-Dimethylaminophenylglyoxal hydrate is a field ripe for investigation. Aryl glyoxals have been recognized as valuable synthons in MCRs for the construction of complex heterocyclic scaffolds. researchgate.netnih.gov Future work could focus on designing novel MCRs that leverage the specific electronic and steric properties of this compound to synthesize diverse libraries of compounds with potential applications in medicinal chemistry and materials science.

The study of radical reactions involving this compound is another area of interest. The generation of radicals from this precursor could be achieved through various methods, including photolysis or reaction with radical initiators. These reactive species could then participate in a range of transformations, such as addition reactions to alkenes or aromatic substitution reactions, to generate complex molecular architectures.

| Research Avenue | Potential Reaction Types | Expected Outcomes |

| Photoinduced Electron Transfer (PET) | Cycloadditions, Bond Cleavages, Radical Ion Reactions | Access to novel molecular scaffolds, development of light-driven synthetic methods. |

| Multicomponent Reactions (MCRs) | Synthesis of heterocycles (e.g., imidazoles, quinoxalines), diversity-oriented synthesis | Rapid generation of molecular complexity, discovery of new bioactive compounds. |

| Radical Chemistry | Radical additions, Cyclizations, Aromatic substitutions | Formation of highly functionalized molecules, exploration of new bond-forming strategies. |

Advancements in Green Chemistry Synthetic Approaches

In line with the growing emphasis on sustainable chemical manufacturing, future research will undoubtedly focus on developing greener synthetic routes to and from this compound. This involves the use of environmentally benign solvents, catalysts, and energy sources.

A significant area of development is the exploration of biocatalytic methods . Enzymes, with their high selectivity and ability to operate under mild conditions, offer a sustainable alternative to traditional chemical catalysts. mdpi.com Research could focus on identifying or engineering enzymes capable of catalyzing the synthesis of this compound from renewable starting materials. mdpi.com Additionally, biocatalysts could be employed in reactions utilizing this compound as a substrate to produce valuable chiral compounds. nih.govnih.govmdpi.com

The use of alternative energy sources , such as microwave irradiation and ultrasound, in the synthesis and reactions of this compound is another promising green chemistry approach. mdpi.com These techniques can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. mdpi.com

Furthermore, the development of synthetic protocols that utilize green solvents , such as water, ionic liquids, or deep eutectic solvents, will be a key focus. rsc.org Minimizing the use of volatile and hazardous organic solvents is a central tenet of green chemistry, and future research will aim to develop robust and efficient synthetic methods for this compound in these more sustainable media.

| Green Chemistry Approach | Key Principles | Potential Benefits |

| Biocatalysis | Use of enzymes, mild reaction conditions, high selectivity. | Reduced environmental impact, access to chiral molecules, use of renewable feedstocks. |

| Alternative Energy Sources | Microwave and ultrasound irradiation. | Faster reaction rates, increased energy efficiency, higher product yields. |

| Green Solvents | Water, ionic liquids, deep eutectic solvents. | Reduced use of volatile organic compounds (VOCs), improved reaction safety. |

Development of Integrated Analytical and Computational Methodologies

To gain a deeper understanding of the properties and reactivity of this compound, future research will likely involve the integration of advanced analytical techniques with sophisticated computational modeling.

Advanced spectroscopic and spectrometric methods will be crucial for the detailed characterization of this compound and its reaction products. Techniques such as two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography will provide invaluable structural information. In-situ monitoring of reactions using techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can offer real-time insights into reaction kinetics and mechanisms.

Computational chemistry , particularly Density Functional Theory (DFT) , will play a pivotal role in elucidating the electronic structure, reactivity, and spectroscopic properties of this compound. longdom.orgnih.govresearchgate.netmdpi.com DFT calculations can be used to predict reaction pathways, rationalize observed reactivity, and design new reactions. longdom.orgnih.govresearchgate.netmdpi.com For instance, calculating molecular orbital energies (HOMO-LUMO) can provide insights into the compound's electronic transitions and its potential in photoinduced reactions. nih.gov

The synergy between experimental and computational approaches will be key. For example, experimental spectroscopic data can be used to validate and refine computational models, while computational predictions can guide the design of new experiments. This integrated approach will lead to a more comprehensive understanding of the fundamental chemistry of this compound.

| Methodology | Application | Insights Gained |

| Advanced Spectroscopy (2D-NMR, HRMS) | Structural elucidation of complex reaction products. | Unambiguous determination of molecular structure and connectivity. |

| In-situ Reaction Monitoring (FTIR, Raman) | Real-time analysis of reaction progress. | Understanding of reaction kinetics and identification of transient intermediates. |

| Density Functional Theory (DFT) | Prediction of electronic properties, reaction mechanisms, and spectroscopic data. | Rationalization of reactivity, guidance for experimental design, and deeper mechanistic understanding. |

Expansion into Emerging Fields of Chemistry and Materials Science

The unique structural and electronic features of this compound make it a promising candidate for applications in several emerging fields of chemistry and materials science.

In the realm of materials science , this compound could serve as a versatile building block for the synthesis of functional materials . nih.govresearchgate.net Its reactive aldehyde and ketone functionalities allow for its incorporation into polymeric structures, potentially leading to the development of novel polymers with interesting optical or electronic properties. The phenolic nature of related compounds suggests potential applications in the assembly of advanced materials. nih.govresearchgate.net

The development of supramolecular assemblies based on this compound and its derivatives is another exciting prospect. The ability of the molecule to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, could be exploited to construct well-defined supramolecular architectures with potential applications in sensing, catalysis, and drug delivery.

Furthermore, the potential for this compound to be used in the design of chemosensors is an area worthy of exploration. The dimethylamino group can act as a recognition site for specific analytes, and the glyoxal (B1671930) moiety can be modified to incorporate a signaling unit. The interaction of the sensor with an analyte could lead to a measurable change in an optical or electrochemical signal.

| Emerging Field | Potential Role of this compound | Potential Applications |

| Polymer Chemistry | Monomer for the synthesis of functional polymers. | Development of new materials with tailored optical, electronic, or thermal properties. |

| Supramolecular Chemistry | Building block for the construction of self-assembled architectures. | Design of molecular sensors, stimuli-responsive materials, and drug delivery systems. |

| Sensor Technology | Core component in the design of chemosensors. | Detection of environmentally or biologically important analytes. |

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 4-dimethylaminophenylglyoxal hydrate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves oxidation of 4-dimethylaminoacetophenone derivatives using nitrosylsulfuric acid or other oxidizing agents under controlled temperatures (0–60°C). For example, phenylglyoxal synthesis (a structurally related compound) employs dioxan and water as solvents, followed by vacuum distillation and crystallization . Optimization includes adjusting stoichiometry, reaction time, and purification via ether extraction and petroleum ether recrystallization. Characterization via H NMR and mass spectrometry (MS) is critical to confirm structure and purity.

Q. What analytical techniques are recommended for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer : Use H NMR (in DMSO-d6 or CDCl3) to identify the dimethylamino group (δ ~2.8–3.2 ppm) and glyoxal hydrate protons (δ ~9–10 ppm). MS (ESI or EI) should show a molecular ion peak at m/z 195.22 (consistent with CHNO·HO). High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) can assess purity, while FT-IR confirms carbonyl (C=O, ~1700 cm) and hydroxyl (O-H, ~3400 cm) groups .

Q. How does the stability of this compound vary under different storage conditions, and what precautions are necessary to prevent degradation?

- Methodological Answer : The compound is hygroscopic and prone to oxidation. Store in airtight containers under inert gas (N or Ar) at –20°C. Monitor degradation via periodic HPLC analysis. Avoid exposure to light, as UV radiation can cleave the glyoxal hydrate moiety. Stability studies in aqueous buffers (pH 4–9) suggest maximal integrity at pH 6–7 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields of this compound derivatives across different synthetic routes?

- Methodological Answer : Divergent yields often stem from variations in oxidizing agents or purification methods. For example, nitrosylsulfuric acid (used in phenylglyoxal synthesis) may yield ~50% after crystallization, while alternative oxidants (e.g., KMnO) could produce side-products. Use design of experiments (DoE) to compare parameters like temperature, solvent polarity, and catalyst loading. Pair this with LC-MS to identify by-products and refine isolation protocols .

Q. What role does this compound play in the design of chiral ligands or pharmacologically active compounds?

- Methodological Answer : The dimethylamino group enhances electron-donating capacity, making the compound a versatile precursor for Schiff base ligands (e.g., in asymmetric catalysis). In drug design, it serves as a glyoxalase I inhibitor scaffold. For instance, coupling with thiazole or piperazine moieties (via amidation or nucleophilic substitution) can yield analogs with antitumor or antimicrobial activity. Stereochemical outcomes are validated via X-ray crystallography or circular dichroism (CD) .

Q. What advanced computational methods can predict the hydrate structure and intermolecular interactions of this compound in aqueous systems?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the equilibrium between hydrated and dehydrated forms. Molecular dynamics (MD) simulations in explicit water solvation predict hydrogen-bonding networks and stability. Pair these with experimental Raman spectroscopy to correlate computational predictions with observed O-H stretching modes (~3200–3500 cm) .

Q. How do trace impurities (e.g., residual solvents or oxidation by-products) affect the reproducibility of this compound in multi-step syntheses?

- Methodological Answer : Impurities like dioxan or acetic acid (from synthesis) can quench reactive intermediates. Implement rigorous purification: (1) Flash chromatography (silica gel, ethyl acetate/hexane gradient), (2) Recrystallization from ethanol/water, and (3) Lyophilization for solvent removal. Monitor via gas chromatography (GC) headspace analysis and C NMR to detect carbonyl-containing contaminants .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves, lab coats, and safety goggles. Work under a fume hood to avoid inhalation of dust. In case of skin contact, rinse with 0.1 M NaOH to neutralize acidic by-products. Store separately from strong oxidizers (e.g., peroxides) to prevent exothermic decomposition. Dispose via incineration or approved hazardous waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.